2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a fluorophenyl sulfonyl group, a piperidinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidinyl Intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonyl chloride to introduce the sulfonyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate to form the oxadiazole ring. This is typically achieved through a condensation reaction involving hydrazides and carboxylic acids under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, potentially useful in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- 2-Cyclopropyl-5-(1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Biological Activity
2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a cyclopropyl group, a piperidine moiety, and a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl sulfonyl group enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:
- A study highlighted the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing that compounds with similar structures can inhibit bacterial growth effectively .
- In vitro tests have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The oxadiazole ring is associated with anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit pro-inflammatory cytokines:
- Studies revealed that oxadiazole derivatives can reduce inflammation in models of acute and chronic inflammation .
- The specific mechanism may involve modulation of signaling pathways related to inflammatory responses.
Anticancer Activity
The anticancer potential of this compound has been explored:
- Research has indicated that similar compounds can induce apoptosis in cancer cells by inhibiting critical pathways such as PARP1 activity .
- Docking studies suggest strong binding affinities to cancer-related targets, indicating potential for further development as an anticancer agent .
Case Studies
Several case studies have been conducted on compounds similar to this compound:
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the structure may enhance binding affinity and stability.
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-13-2-1-3-14(10-13)24(21,22)20-8-6-12(7-9-20)16-19-18-15(23-16)11-4-5-11/h1-3,10-12H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJCFRQOARIHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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